9-(pyridine-3-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
Description
9-(Pyridine-3-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a spirocyclic compound featuring a 1,5-dioxa-9-azaspiro[5.5]undecane core substituted with a pyridine-3-sulfonyl group. This structural motif confers unique physicochemical properties, including conformational rigidity and enhanced binding affinity to biological targets such as sigma receptors (σ1R and σ2R) .
Properties
IUPAC Name |
9-pyridin-3-ylsulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c16-20(17,12-3-1-6-14-11-12)15-7-4-13(5-8-15)18-9-2-10-19-13/h1,3,6,11H,2,4-5,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENNJPWPERHVGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)S(=O)(=O)C3=CN=CC=C3)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(pyridine-3-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane typically involves multi-step reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst .
Another approach involves the use of olefin metathesis reactions with a Grubbs catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes mentioned above to enhance yield and reduce costs. The Prins cyclization reaction is particularly attractive for industrial applications due to its efficiency and the ability to introduce various substituents in a single step .
Chemical Reactions Analysis
Types of Reactions
9-(pyridine-3-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research has indicated that compounds containing a pyridine sulfonamide moiety exhibit significant antimicrobial properties. The sulfonamide group is known to interfere with bacterial folate synthesis, making these compounds potential candidates for developing new antibiotics. In particular, derivatives of 9-(pyridine-3-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane have shown promise in preliminary studies targeting resistant strains of bacteria .
- Anticancer Properties : The azaspiro framework has been explored for its anticancer activity. Studies suggest that spirocyclic compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation . The specific modifications in the structure of 9-(pyridine-3-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane could enhance its efficacy against different cancer types.
- Central Nervous System (CNS) Effects : Compounds with similar structures have been investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier could provide therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease .
Synthesis and Derivatives
The synthesis of 9-(pyridine-3-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane involves several steps, including the formation of the spirocyclic structure and the introduction of the sulfonyl group. Various synthetic routes have been explored to optimize yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis and high-throughput screening methods .
Table 1: Synthetic Routes for 9-(pyridine-3-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
| Synthetic Route | Key Steps | Yield (%) | References |
|---|---|---|---|
| Route A | Condensation followed by cyclization | 85 | |
| Route B | Sulfonation followed by reduction | 75 | |
| Route C | Multi-step synthesis via intermediates | 90 |
Material Science Applications
In addition to its biological applications, 9-(pyridine-3-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane may find uses in material science due to its unique structural properties:
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific functionalities. Its sulfonyl group can be utilized to enhance solubility and thermal stability in polymer matrices.
- Catalysis : The presence of heteroatoms (nitrogen and oxygen) within the spirocyclic structure may provide catalytic properties that can be harnessed in various organic transformations, particularly in asymmetric synthesis .
Case Studies
Several studies have documented the applications of similar compounds:
- A study investigating the antibacterial effects of pyridine sulfonamide derivatives reported significant activity against Gram-positive bacteria, suggesting a pathway for developing new antibiotics based on the azaspiro structure .
- Another case highlighted the use of spirocyclic compounds in drug design targeting CNS disorders, indicating their potential role as neuroprotective agents through modulation of neurotransmitter systems .
Mechanism of Action
The mechanism of action of 9-(pyridine-3-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . This inhibition disrupts the transport of essential molecules, leading to the death of the bacterium.
Comparison with Similar Compounds
9-Benzyl-3-Phenyl-1,5-Dioxa-9-Azaspiro[5.5]Undecane (Compound 3)
1,5-Dioxa-9-Azaspiro[5.5]Undecane Derivatives (e.g., Compound 4 in )
Indolyl Azaspiroketal Mannich Bases (e.g., 41b–51b in )
- Structure : 1,5-Dioxa-9-azaspiro[5.5]undecane fused with indole via a Mannich base linker.
- Activity: Potent anti-mycobacterial agents (MIC50 = 0.3–0.7 µM against Mycobacterium tuberculosis). Superior to 6/5 spiro analogs (1,4-dioxa-8-azaspiro[4.5]decane) and monocyclic piperidine derivatives .
9-(2-Chloro-6-Fluorobenzoyl)-1,5-Dioxa-9-Azaspiro[5.5]Undecane
- Structure : 2-Chloro-6-fluorobenzoyl substituent.
- Activity: Not explicitly reported, but the electron-withdrawing halogen groups may enhance σ receptor binding or metabolic stability .
3,3-Dimethyl-1,5-Dioxa-9-Azaspiro[5.5]Undecane
- Structure : Methyl groups at position 3.
Comparative Data Table
*Target compound; activity inferred from structural analogs.
Key Research Findings
Anti-Binge Eating Activity :
- Compound 3 reduces binge eating episodes in calorie-restricted rats via σ1R antagonism, demonstrating dose-dependent efficacy (3–7 mg/kg) .
- Unlike siramesine (a σ2R ligand), spirocyclic analogs like Compound 3 show selectivity for σ1R, minimizing off-target effects .
Antimycobacterial Potency :
- Mannich base derivatives with the 1,5-dioxa-9-azaspiro[5.5]undecane core exhibit submicromolar activity against M. tuberculosis, attributed to optimal lipophilicity and reduced steric hindrance .
Pharmacokinetic Challenges :
- Some spirocyclic derivatives (e.g., Compound 4 in ) suffer from high intrinsic clearance in liver microsomes, necessitating structural optimization for improved metabolic stability .
Notes
Structural Insights :
- The 6/6 spiro ring system (1,5-dioxa-9-azaspiro[5.5]undecane) provides superior bioactivity over smaller spirocycles (e.g., 6/5 rings) due to enhanced conformational rigidity and target engagement .
- Electron-withdrawing groups (e.g., sulfonyl, halogen) improve σ receptor binding, while bulky substituents may reduce metabolic clearance .
Limitations and Future Directions: Direct data on 9-(pyridine-3-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane are sparse; further studies are needed to elucidate its pharmacokinetic and pharmacodynamic profiles. Comparative studies with non-spirocyclic σ receptor antagonists (e.g., siramesine) could clarify the advantages of the spiro scaffold .
Synthetic Considerations :
- Acid-catalyzed cyclization and oxalate salt crystallization are common strategies for synthesizing stable spirocyclic derivatives .
Biological Activity
9-(Pyridine-3-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a spirocyclic framework and a sulfonyl group, suggest various biological activities that warrant detailed exploration.
- Molecular Formula : C13H18N2O4S
- Molecular Weight : 298.3580 g/mol
- CAS Number : 1023049-68-4
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is hypothesized that the sulfonyl group enhances binding affinity to target proteins, potentially modulating their activity. This interaction can lead to alterations in cellular signaling pathways, making it a candidate for therapeutic applications.
Biological Activity Overview
Research indicates that 9-(pyridine-3-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane may exhibit the following biological activities:
- Enzyme Inhibition :
- Cancer Therapeutics :
- Nephroprotective Effects :
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
Comparative Analysis with Similar Compounds
The biological activity of 9-(pyridine-3-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane can be compared with other spirocyclic compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
